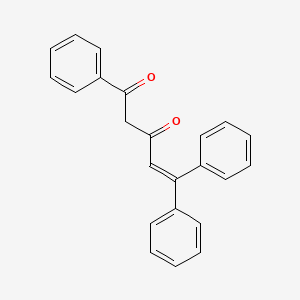

1,5,5-Triphenylpent-4-ene-1,3-dione

説明

1,5,5-Triphenylpent-4-ene-1,3-dione is a polycyclic diketone featuring a pent-4-ene backbone substituted with three phenyl groups and two ketone moieties at positions 1 and 3.

特性

CAS番号 |

6343-33-5 |

|---|---|

分子式 |

C23H18O2 |

分子量 |

326.4 g/mol |

IUPAC名 |

1,5,5-triphenylpent-4-ene-1,3-dione |

InChI |

InChI=1S/C23H18O2/c24-21(17-23(25)20-14-8-3-9-15-20)16-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16H,17H2 |

InChIキー |

FNRLWUWXUYMMSE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*ClogP values for the target compound are inferred based on substituent contributions.

Key Observations :

- Lipophilicity: The triphenyl substitution in 1,5,5-Triphenylpent-4-ene-1,3-dione likely results in significantly higher ClogP (~5.2) compared to piperazine-2,3-dione derivatives (ClogP 1.8–3.5) and cyclohexane-1,3-dione analogs (ClogP 1.2) .

- Steric Effects: The bulky phenyl groups may hinder interactions with biological targets compared to less sterically hindered diones like diphacinone, which features a planar indan ring .

Piperazine-2,3-dione Derivatives

- Anthelmintic Activity : Piperazine-2,3-dione derivatives (e.g., 2a-i) demonstrated potent in vitro activity against parasites like Enterobius vermicularis and Fasciola hepatica, attributed to their optimized lipophilicity . The triphenyl compound’s higher ClogP could enhance anthelmintic efficacy but requires empirical validation.

Indan-1,3-dione Derivatives (Diphacinone)

- Toxicity and Environmental Fate: Diphacinone, a rodenticide, exhibits high environmental persistence due to its stable indan backbone .

Benzoxazolone and Indolin-dione Analogs

- Receptor Affinity : Indolin-2,3-dione derivatives showed low σ1 receptor affinity but high σ2 selectivity, attributed to their additional carbonyl group . The triphenyl compound’s conjugated diketone system may similarly influence receptor interactions, though its exact pharmacological profile remains unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5,5-Triphenylpent-4-ene-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Michael addition reaction between 1,3-cyclohexanedione derivatives (e.g., dimedone) and diaryl enacetones (trans,trans-1,5-diaryl-1,4-pentadien-3-one) using acid catalysis (e.g., HCl or H₂SO₄) . Key optimization parameters include:

- Catalyst concentration : Higher acid concentrations (e.g., 5–10 mol%) accelerate adduct formation but may promote side reactions.

- Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours to balance yield and selectivity.

- Purification : Recrystallization from acetic acid/water mixtures (1:1 ratio) is effective for isolating pure adducts .

Q. How is 1,5,5-Triphenylpent-4-ene-1,3-dione characterized structurally, and what spectral techniques are most reliable?

- Methodological Answer : Comprehensive characterization involves:

- 1H-NMR/13C-NMR : To confirm substitution patterns and distinguish between enol-keto tautomers. For example, the ketone carbonyls appear as distinct signals near δ 190–200 ppm in 13C-NMR .

- IR spectroscopy : Stretching vibrations for conjugated carbonyl groups (C=O) are observed at ~1680–1720 cm⁻¹ .

- HRMS and elemental analysis : Validate molecular formula (C₂₃H₁₈O₂) and purity .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for 1,5,5-Triphenylpent-4-ene-1,3-dione derivatives, and how can they be addressed?

- Methodological Answer : Crystallization difficulties stem from:

- Steric hindrance : The bulky triphenyl groups disrupt lattice packing. Solutions include using mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation .

- Disorder in aromatic rings : High-resolution X-ray diffraction (single-crystal) with low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

- Data refinement : Software like SHELX or OLEX2 can model disordered regions using constraints for phenyl ring geometries .

Q. How do electronic effects of substituents on the aryl groups influence the compound’s reactivity in cyclization reactions?

- Methodological Answer : Substituents (e.g., electron-withdrawing -NO₂ or electron-donating -CH₃) on the aryl rings alter:

- Cyclization kinetics : Electron-deficient aryl groups accelerate intramolecular cyclization (via enhanced electrophilicity of the α,β-unsaturated ketone) .

- Product selectivity : Para-substituted aryl groups favor spiro[5.5]undecane formation, while ortho-substituents may lead to steric-driven byproducts .

Q. What computational methods are suitable for predicting the collision cross-section (CCS) and conformational dynamics of 1,5,5-Triphenylpent-4-ene-1,3-dione?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model rotational barriers of the central enone system .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate CCS values, validated against ion mobility spectrometry data .

- Key Insight : The conjugated π-system stabilizes planar conformations, but steric clashes between phenyl groups induce torsional strain (~15–20 kJ/mol) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported spectral data for structurally similar 1,5-dione derivatives?

- Methodological Answer :

- Cross-validate techniques : For example, NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆). Always report solvent and reference standards .

- Check tautomeric equilibria : Enol-keto tautomerism in 1,3-dione systems can lead to inconsistent IR or NMR signals. Use variable-temperature NMR to identify dynamic processes .

- Reference authoritative databases : Compare data against NIST Chemistry WebBook entries or crystallographically resolved structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。